An In-depth Technical Guide on the Mechanism of Action of BMS-199264 on F1F0 ATPase
An In-depth Technical Guide on the Mechanism of Action of BMS-199264 on F1F0 ATPase
Prepared for: Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Executive Summary
BMS-199264 is a selective inhibitor of the mitochondrial F1F0 ATP synthase, demonstrating a unique mechanism of action that has significant therapeutic potential, particularly in the context of ischemic injury. Under ischemic conditions, the F1F0 ATP synthase can reverse its function, hydrolyzing ATP and depleting cellular energy reserves. BMS-199264 selectively inhibits this ATP hydrolase activity without affecting the enzyme's primary function of ATP synthesis. This targeted inhibition is believed to occur through a conformational selection mechanism, where BMS-199264 preferentially binds to the enzyme's hydrolase state. Furthermore, emerging evidence suggests a connection between the F1F0 ATPase, the mitochondrial permeability transition pore (mPTP), and the regulatory protein Cyclophilin D (CypD). This guide provides a comprehensive overview of the molecular mechanism of BMS-199264, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways.
Introduction to F1F0 ATP Synthase
The F1F0 ATP synthase, also known as Complex V of the electron transport chain, is a multi-subunit enzyme embedded in the inner mitochondrial membrane.[1][2][3] Its primary physiological role is to synthesize ATP from ADP and inorganic phosphate (B84403) (Pi), driven by the proton motive force generated during oxidative phosphorylation.[1][2][3][4][5] The enzyme is a rotary motor composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is integrated into the inner mitochondrial membrane and functions as a proton channel.[1]
However, under pathological conditions such as ischemia, the F1F0 ATP synthase can reverse its operation and act as an ATP hydrolase, consuming ATP and exacerbating cellular energy depletion.[1][4][5][6] This reversal contributes significantly to the cellular damage observed in ischemic events.[4][5]
The Role of F1F0 ATPase in the Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane under conditions of high matrix Ca2+ and oxidative stress.[7][8] Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.[7][8] While the exact molecular composition of the mPTP is still under investigation, compelling evidence suggests that the F1F0 ATP synthase is a key component.[8]
Cyclophilin D (CypD), a mitochondrial matrix protein, is a crucial regulator of the mPTP.[9][10] Studies have shown that CypD can associate with the lateral stalk of the F1F0 ATP synthase, specifically interacting with the Oligomycin (B223565) Sensitivity Conferring Protein (OSCP) and subunits b and d.[2][3][9][11] This interaction is thought to sensitize the mPTP to opening.
BMS-199264: A Selective Modulator of F1F0 ATPase
BMS-199264 is a small molecule, identified as a benzopyran derivative, that acts as a selective inhibitor of the F1F0 ATP hydrolase activity.[1][6] Unlike non-selective inhibitors like oligomycin and aurovertin, which inhibit both ATP synthesis and hydrolysis, BMS-199264 specifically targets the detrimental ATP hydrolysis that occurs during ischemia without impairing the vital ATP synthesis in healthy tissues.[4][5][6] This selectivity makes BMS-199264 a promising candidate for cardioprotective and neuroprotective therapies.[4][5]
Mechanism of Action of BMS-199264
The selective inhibition of the F1F0 ATP hydrolase by BMS-199264 suggests that the enzyme adopts different conformational states when functioning as a synthase versus a hydrolase.[1][5] BMS-199264 is believed to preferentially bind to and stabilize the hydrolase conformation, thereby preventing the wasteful consumption of ATP.
While the direct interaction of BMS-199264 with the CypD-F1F0 ATPase complex is not explicitly detailed in the available literature, its role as an mPTP inhibitor can be inferred. By modulating the F1F0 ATPase, a core component of the mPTP, BMS-199264 likely influences the pore's opening dynamics. The interaction between CypD and the F1F0 ATPase is a key step in mPTP activation, and it is plausible that BMS-199264 interferes with this interaction, either directly or allosterically, to prevent pore formation.
Visualizing the F1F0 ATPase and mPTP Regulation
Caption: Regulation of the mPTP by Cyclophilin D and F1F0 ATP Synthase.
Visualizing the Inhibitory Mechanism of BMS-199264
Caption: Selective inhibition of F1F0 ATP hydrolase by BMS-199264.
Quantitative Analysis of BMS-199264 Activity
The following table summarizes the key quantitative data regarding the activity of BMS-199264.
| Parameter | Value | Species/System | Comments | Reference |
| IC50 (F1F0 Hydrolase) | 0.5 µM | Rat Heart Submitochondrial Particles | Demonstrates potent inhibition of the hydrolase activity. | [4] |
| Effect on F1F0 Synthase | No effect | Rat Heart Submitochondrial Particles | Highlights the selectivity of BMS-199264. | [4][6] |
| Cardioprotection | Reduced necrosis and LDH release | Isolated Rat Hearts | Concentration-dependent protection against ischemia-reperfusion injury. | [4][5] |
| ATP Conservation | Significantly conserved ATP during ischemia | Isolated Rat Hearts | Prevents the decline in ATP levels during ischemic stress. | [4][5] |
Key Experimental Methodologies
F1F0 ATPase Activity Assay (Submitochondrial Particles)
This assay is crucial for determining the selective inhibitory effect of BMS-199264 on the hydrolase versus synthase activity of F1F0 ATPase.
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Preparation of Submitochondrial Particles (SMPs):
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Isolate mitochondria from fresh heart tissue via differential centrifugation.
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Resuspend the mitochondrial pellet in a hypotonic buffer to induce swelling.
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Homogenize the swollen mitochondria to rupture the outer membrane.
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Sonify the suspension to generate inverted inner membrane vesicles (SMPs).
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Centrifuge at high speed to pellet the SMPs, which are then resuspended in a suitable buffer.
-
-
Hydrolase Activity Assay:
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Incubate SMPs in a reaction buffer containing ATP, Mg2+, and an ATP-regenerating system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate).
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The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g., Malachite green assay).
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To determine the IC50, the assay is performed with varying concentrations of BMS-199264.
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-
Synthase Activity Assay:
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Incubate SMPs in a reaction buffer containing ADP, Pi, and a respiratory substrate (e.g., succinate) to generate a proton motive force.
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The rate of ATP synthesis is measured by quantifying the amount of ATP produced, typically using a luciferase-based luminescence assay.
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The effect of BMS-199264 on synthase activity is assessed by comparing the rate of ATP synthesis in the presence and absence of the compound.
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Mitochondrial Swelling and Calcium Retention Capacity (CRC) Assay
This assay is used to evaluate the effect of compounds on the opening of the mPTP.
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Isolation of Mitochondria:
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Mince fresh tissue (e.g., liver or heart) in an ice-cold isolation buffer.
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Homogenize the tissue gently to release the mitochondria.
-
Perform differential centrifugation to separate mitochondria from other cellular components.
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Resuspend the final mitochondrial pellet in a suitable assay buffer.
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-
Mitochondrial Swelling Assay:
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Monitor the absorbance of a mitochondrial suspension at 540 nm in a spectrophotometer.
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The opening of the mPTP allows water to enter the mitochondrial matrix, causing the mitochondria to swell.
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This swelling leads to a decrease in light scattering, which is measured as a decrease in absorbance at 540 nm.[12]
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The assay is initiated by adding a Ca2+ bolus to trigger mPTP opening, and the effect of BMS-199264 is determined by its ability to prevent or delay the decrease in absorbance.[12]
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-
Calcium Retention Capacity (CRC) Assay:
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Incubate isolated mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).[13][14]
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Add successive pulses of a known amount of Ca2+ to the mitochondrial suspension.[13][14]
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Mitochondria will take up the Ca2+ from the buffer, causing the fluorescence to decrease.
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When the mPTP opens, the accumulated Ca2+ is released back into the buffer, resulting in a sharp and sustained increase in fluorescence.[7][14]
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The total amount of Ca2+ taken up by the mitochondria before pore opening is the CRC.[7] Inhibitors of the mPTP will increase the CRC.
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Visualizing the Calcium Retention Capacity Assay Workflow
Caption: Experimental workflow for the Calcium Retention Capacity (CRC) assay.
Conclusion
BMS-199264 represents a significant advancement in the pharmacological modulation of mitochondrial function. Its unique ability to selectively inhibit the ATP hydrolase activity of F1F0 ATPase without affecting ATP synthesis provides a targeted approach to mitigate the detrimental effects of ischemia. This mechanism not only preserves cellular energy levels but also likely contributes to the inhibition of the mitochondrial permeability transition pore, a critical event in cell death pathways. The data and experimental protocols outlined in this guide provide a robust framework for further research into BMS-199264 and the development of novel therapeutics targeting mitochondrial dysfunction in a range of pathologies.
References
- 1. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin D Promotes Brain Mitochondrial F1FO ATP Synthase Dysfunction in Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex* | Semantic Scholar [semanticscholar.org]
- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. bmglabtech.com [bmglabtech.com]
